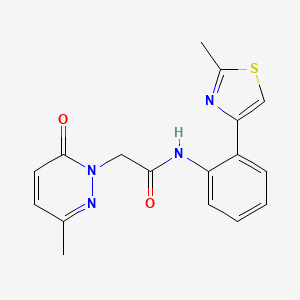

![molecular formula C22H24F3N3O4S B2560170 1-环己基-1-(4-甲苯磺酰基)-3-[[3-(三氟甲基)苯基]氨基甲酰基]脲 CAS No. 324539-91-5](/img/structure/B2560170.png)

1-环己基-1-(4-甲苯磺酰基)-3-[[3-(三氟甲基)苯基]氨基甲酰基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis process in the second paper involves an asymmetric Michael reaction, which is a type of nucleophilic addition to an α,β-unsaturated carbonyl compound. This reaction is catalyzed by cinchonine-derived urea, indicating the use of a chiral catalyst derived from natural alkaloids to achieve high enantioselectivity . The synthesis of the compounds in the first paper is not detailed in the abstract, but the structural analysis suggests a complex synthesis pathway due to the presence of multiple functional groups and a potential intramolecular hydrogen bond .

Molecular Structure Analysis

In the first paper, the molecular structure of the cyclohexyl-sulfonylurea derivatives is analyzed using X-ray crystallography. The compounds exhibit disorder in their cycloalkyl groups and form intramolecular hydrogen bonds, which could influence their biological activity . The geometrical parameters suggest a proton transfer from the SO2N group to the pyridyl ring, and there are intermolecular hydrogen bonds that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the second paper's study are centered around the desymmetrization of cyclohexadienones. The reaction is catalyzed by a cinchonine-derived urea, which implies that the urea group plays a crucial role in the reaction mechanism, possibly through hydrogen bonding or as a proton donor/acceptor . The resulting polycyclic cyclohexenones are highly enantioenriched, which is significant for the development of chiral drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the first paper are inferred from their crystal structures and intermolecular interactions. The intramolecular hydrogen bonds and proton transfer events suggest that these compounds could have unique solubility and stability characteristics . The desymmetrization process in the second paper leads to compounds with high enantiomeric excess, which is a critical property for the biological activity and pharmacokinetics of potential drug candidates .

科学研究应用

催化应用

单酰化衍生物的合成:脲及其衍生物,包括磺酰脲,在催化活性中起着至关重要的作用,特别是在分子内羟醛缩合中。这些化合物促进了关键中间体的合成,如维兰德-米歇尔酮,展示了它们在有机合成和催化中的用途 (Fuentes de Arriba 等,2010)。

生物学应用

神经保护剂:某些磺酰(硫)脲因其神经保护特性而受到评估,特别是在抗惊厥活性的背景下。这些研究强调了磺酰脲衍生物在神经系统疾病治疗中发挥作用的潜力 (Masereel 等,1997)。

材料科学

药物相关化合物的机械合成:应用机械化学合成磺酰-(硫)脲展示了一种创新的药物制造方法。这种方法,包括合成托布他胺和格列本脲等抗糖尿病药物,突出了磺酰脲化合物在各种合成技术中的多功能性 (Tan 等,2014)。

化学合成和稳定性

磺酰氨基甲酸酯和脲的合成:利用磺酰叠氮化物作为前体,开发了一种无配体的钯催化的磺酰氨基甲酸酯和脲合成方法。这项技术强调了磺酰脲衍生物在创造广泛的化合物以供进一步应用方面的化学多功能性和适应性 (Chow 等,2016)。

属性

IUPAC Name |

1-cyclohexyl-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3O4S/c1-15-10-12-19(13-11-15)33(31,32)28(18-8-3-2-4-9-18)21(30)27-20(29)26-17-7-5-6-16(14-17)22(23,24)25/h5-7,10-14,18H,2-4,8-9H2,1H3,(H2,26,27,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFCJXSKJJDGMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2CCCCC2)C(=O)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B2560091.png)

![5-[(4-Cyanobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2560092.png)

![[(3-Bromophenyl)amino]thiourea](/img/structure/B2560094.png)

![2-((4-fluorobenzyl)thio)-3-isopropyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560095.png)

![3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2560099.png)

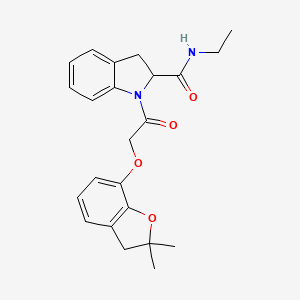

![N-(sec-butyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2560100.png)

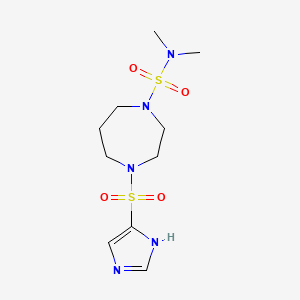

![6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B2560105.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2560107.png)

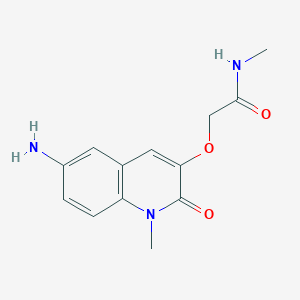

![Diethyl 2-[(2,4-difluoroanilino)methylene]malonate](/img/structure/B2560108.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(2,5-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B2560110.png)